

# Quin C1: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Quin C1** is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX).[1][2][3] It is a small molecule with significant anti-inflammatory properties, making it a compound of interest for research in inflammatory diseases and drug development.[2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies related to **Quin C1**.

## **Chemical Structure and Physicochemical Properties**

**Quin C1**, with the chemical name 4-Butoxy-N-[1,4-dihydro-2-(4-methoxyphenyl)-4-oxo-3(2H)-quinazolinyl]benzamide, is a quinazolinone derivative.[1][5] Its structure is characterized by a central quinazolinone core substituted with a 4-methoxyphenyl group and a 4-butoxybenzamide moiety.

Table 1: Physicochemical Properties of **Quin C1** 



Property	Value	Reference
Chemical Name	4-Butoxy-N-[1,4-dihydro-2-(4-methoxyphenyl)-4-oxo-3(2H)-quinazolinyl]benzamide	[1]
Molecular Formula	C26H27N3O4	[1]
Molecular Weight	445.51 g/mol	[1]
CAS Number	786706-21-6	[1]
Purity	≥98% (HPLC)	[1]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (up to 100 mM)	[1]
SMILES	O=C1N(NC(C2=CC=C(OCCC C)C=C2)=O)C(C3=CC=C(OC) C=C3)NC4=CC=CC=C41	[1]
InChI Key	XORVAHQXRDLSFT- UHFFFAOYSA-N	[1]

## **Biological Properties and Mechanism of Action**

**Quin C1** is a potent and selective agonist of FPR2, with a reported EC<sub>50</sub> of 15 nM.[1] Its primary mechanism of action is the activation of FPR2, a G-protein coupled receptor (GPCR), which initiates a cascade of intracellular signaling events. This activation leads to a range of cellular responses, primarily associated with the resolution of inflammation.

Key biological activities of **Quin C1** include:

- Anti-inflammatory Effects: Quin C1 has demonstrated significant anti-inflammatory properties in various models. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][4]
- Neutrophil Modulation: It induces neutrophil chemotaxis and degranulation in vitro.[1] In vivo, it has been shown to reduce neutrophil and lymphocyte counts in bronchoalveolar lavage

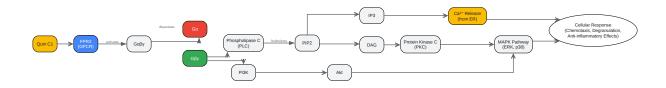


fluid in a mouse model of lung injury.[1][2]

 Calcium Mobilization: As a GPCR agonist, Quin C1 induces the mobilization of intracellular calcium (Ca<sup>2+</sup>) in cells expressing FPR2.[1]

## **FPR2 Signaling Pathway**

The activation of FPR2 by **Quin C1** initiates a complex signaling cascade. The binding of **Quin C1** to FPR2 leads to the dissociation of the heterotrimeric G-protein into its  $G\alpha$  and  $G\beta\gamma$  subunits. These subunits then activate various downstream effector molecules, leading to the observed cellular responses.



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Caption: FPR2 signaling pathway activated by **Quin C1**.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the biological activity of **Quin C1**.

## **Intracellular Calcium Mobilization Assay**

This assay measures the ability of **Quin C1** to induce an increase in intracellular calcium concentration in FPR2-expressing cells.

Materials:



- FPR2-transfected cells (e.g., mast cells, RBL-2H3 cells)
- Quin C1 stock solution (in DMSO)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- 96-well black, clear-bottom microplate
- Fluorescence plate reader with automated injection

#### Methodology:

- Cell Culture: Culture FPR2-transfected cells to 80-90% confluency.
- Cell Plating: Seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10<sup>4</sup> cells/well and incubate overnight.
- · Dye Loading:
  - Prepare a loading buffer containing Fluo-4 AM (e.g., 4 μM) and an equal volume of 0.04%
    Pluronic F-127 in HBSS.
  - $\circ\,$  Remove the culture medium from the cells and add 100  $\mu L$  of the loading buffer to each well.
  - Incubate the plate at 37°C for 60 minutes in the dark.
- Cell Washing: Gently wash the cells twice with HBSS.
- Assay:
  - Place the microplate in a fluorescence plate reader.
  - Record baseline fluorescence for 10-20 seconds.

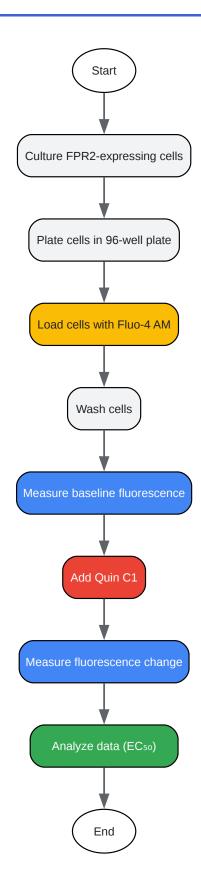
## Foundational & Exploratory





- Automatically inject a serial dilution of Quin C1 into the wells.
- Immediately measure the change in fluorescence over time (e.g., for 2-3 minutes).
- Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC<sub>50</sub> value for **Quin C1** from the dose-response curve.





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Caption: Workflow for the intracellular calcium mobilization assay.



## **Neutrophil Chemotaxis Assay**

This assay assesses the ability of **Quin C1** to induce the directed migration of neutrophils.

#### Materials:

- · Isolated human neutrophils
- Quin C1
- Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (3-5 μm pores)
- HBSS with 0.1% BSA

#### Methodology:

- Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).
- · Assay Setup:
  - Add HBSS containing various concentrations of Quin C1 to the lower wells of the chemotaxis chamber.
  - Add a suspension of isolated neutrophils (e.g., 1 x 10<sup>6</sup> cells/mL) to the upper wells, separated by the polycarbonate membrane.
- Incubation: Incubate the chamber at 37°C in a humidified 5% CO<sub>2</sub> incubator for 60-90 minutes.
- · Cell Staining and Counting:
  - Remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.
  - Count the number of migrated cells in several high-power fields using a microscope.



• Data Analysis: Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase over control).

## In Vivo Mouse Model of Lung Injury

This protocol describes a model to evaluate the anti-inflammatory effects of **Quin C1** in vivo.

Materials:

- C57BL/6 mice
- Bleomycin sulfate
- Quin C1
- Saline solution
- Anesthesia

### Methodology:

- Induction of Lung Injury:
  - Anesthetize the mice.
  - Intratracheally instill a single dose of bleomycin (e.g., 2.5 U/kg) in saline to induce lung injury.
- Quin C1 Administration:
  - Administer Quin C1 (e.g., intraperitoneally or orally) at a predetermined dose and schedule (e.g., daily for 14 days).
  - A control group should receive the vehicle.
- Assessment of Inflammation:
  - At the end of the treatment period, euthanize the mice.



- Perform bronchoalveolar lavage (BAL) to collect fluid.
- Analyze the BAL fluid for total and differential cell counts (neutrophils, lymphocytes, macrophages).
- Measure the levels of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ ) in the BAL fluid using ELISA.
- · Histological Analysis:
  - Perfuse the lungs and fix them in formalin.
  - Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and lung injury.

## Conclusion

**Quin C1** is a valuable research tool for studying the role of FPR2 in inflammation and related diseases. Its potent and selective agonistic activity, coupled with its demonstrated anti-inflammatory effects in vitro and in vivo, makes it a promising candidate for further investigation in the development of novel therapeutics. The experimental protocols outlined in this guide provide a foundation for researchers to explore the multifaceted biological activities of this compound.

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